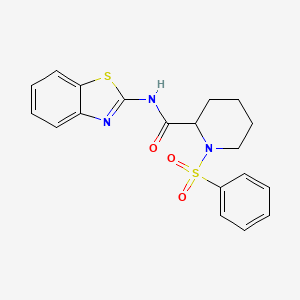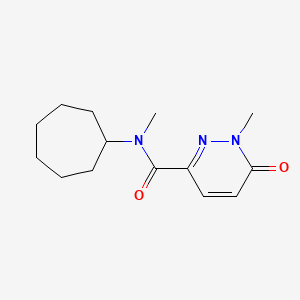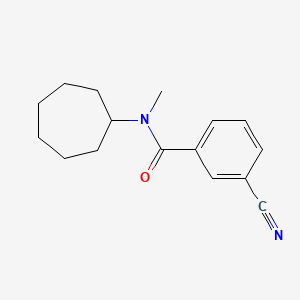
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide, also known as CHM-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CHM-1 is a small molecule that belongs to the class of N-acylhydrazone derivatives and has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDAC enzymes by N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide results in the accumulation of acetylated histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell migration, and suppress the formation of new blood vessels. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide also modulates the expression of various genes involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is its low toxicity and high selectivity for cancer cells. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have minimal toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide. One of the potential applications of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is in the treatment of cancer. Further studies are needed to determine the efficacy of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide in animal models of cancer and to investigate its potential use in combination with other anti-cancer agents.
Another potential application of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is in the treatment of inflammatory diseases. Further studies are needed to determine the efficacy of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide in animal models of inflammation and to investigate its potential use in combination with other anti-inflammatory agents.
Overall, N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is a promising compound that has shown potential therapeutic applications in cancer and inflammation. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide involves the reaction of cycloheptylamine with N-methyl-2-(2-oxopyridin-1-yl)acetohydrazide in the presence of acetic acid and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide exerts its anti-cancer effect by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anti-cancer properties, N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has also shown anti-inflammatory effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide exerts its anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(13-8-4-2-3-5-9-13)15(19)12-17-11-7-6-10-14(17)18/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOPMAKLSRNLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)